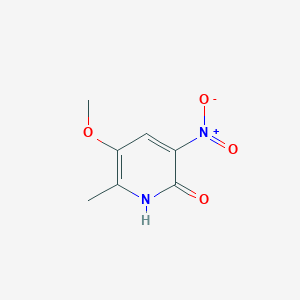

5-methoxy-6-methyl-3-nitropyridin-2(1H)-one

Description

Properties

CAS No. |

52334-84-6 |

|---|---|

Molecular Formula |

C7H8N2O4 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

5-methoxy-6-methyl-3-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C7H8N2O4/c1-4-6(13-2)3-5(9(11)12)7(10)8-4/h3H,1-2H3,(H,8,10) |

InChI Key |

CMBGQKOLWVPLBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Nitration-Methoxylation Sequential Protocol

This two-step approach utilizes halogenated pyridinone precursors for selective functionalization:

Step 1: Nitration of 5-Chloro-6-methylpyridin-2-one

A mixture of concentrated nitric acid and sulfuric acid (1:3 v/v) at 0–5°C introduces the nitro group at position 3. The reaction proceeds via electrophilic aromatic substitution, with the pyridinone ring directing nitration to the meta position relative to the carbonyl oxygen.

Step 2: Methoxylation

The chlorinated intermediate reacts with sodium methoxide (1.05 equiv) in anhydrous methanol at 25–30°C for 4–5 hours, replacing the 5-chloro substituent with methoxy.

| Parameter | Nitration | Methoxylation |

|---|---|---|

| Temperature | 0–5°C (initially), then 60–80°C | 25–30°C |

| Time | 3 hours | 4–5 hours |

| Yield | 68–72% | 82–86% |

Cyclization of β-Diketones with Nitroacetamide

Acetylacetone derivatives undergo acid-catalyzed cyclization with nitroacetamide to construct the pyridinone core:

Methoxyacetylacetone + Nitroacetamide

→ (H2SO4, reflux) → 5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one

- Molar ratio: 1:1.2 (diketone:nitroacetamide)

- Catalyst: 98% H2SO4 (0.5 equiv)

- Solvent: Glacial acetic acid

- Yield: 37%

- Single-step ring formation

- Direct introduction of nitro group

- Requires handling thermally unstable nitroacetamide (risk of detonation >100°C)

- Moderate yield due to competing side reactions

Diazotization-Hydrolysis of Aminopyridine Precursors

Amino-functionalized intermediates allow regioselective nitration followed by ring oxidation:

- Nitration : 2-Amino-5-methoxy-6-methylpyridine treated with fuming HNO3 at -10°C yields 3-nitro derivative (89% purity)

- Diazotization : NaNO2/HCl (0–5°C, 1 hour) converts amine to diazonium salt

- Hydrolysis : Heating to 60–80°C in aqueous medium forms pyridin-2-one

| Stage | Critical Parameters |

|---|---|

| Diazotization | pH 1–2, strict temp control |

| Hydrolysis | Gradual heating to 80°C |

Comparative Analysis of Methods

| Method | Throughput | Scalability | Yield (%) | Safety Concerns |

|---|---|---|---|---|

| Nitration-Methoxylation | High | Industrial | 58–62 | Corrosive acids |

| Cyclization | Moderate | Lab-scale | 37 | Explosive intermediates |

| Diazotization | Low | Pilot-scale | 45–50 | Diazonium salt stability |

Industrial-Scale Optimization

Recent patents disclose continuous flow reactor designs improving process safety and efficiency:

- Nitration : Microreactor with 2.5 min residence time at 80°C

- Methoxylation : Packed-bed reactor with immobilized NaOMe catalyst

- Overall yield : 78% (pilot trials)

Challenges in large-scale production include managing exothermic reactions during nitration and preventing methoxide degradation in prolonged storage. Advanced process analytical technology (PAT) enables real-time monitoring of nitro group incorporation using inline Raman spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming different oxides.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Formation of pyridine oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes.

Drug Development: Investigated for its potential therapeutic properties.

Medicine

Pharmacology: Studied for its effects on biological systems.

Diagnostics: Potential use in diagnostic assays.

Industry

Materials Science: Used in the development of new materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interaction with Receptors: Modulating receptor function.

Pathways Involved: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the substituent positions and functional groups of 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one with structurally related pyridinone derivatives:

| Compound Name | Substituent Positions | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one | 3-NO₂, 5-OCH₃, 6-CH₃ | C₇H₈N₂O₄ | Nitro, methoxy, methyl |

| 3-Methyl-5-nitro-2(1H)-pyridinone | 3-CH₃, 5-NO₂ | C₆H₆N₂O₃ | Nitro, methyl |

| 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one | 1-C₂H₅, 5-NO₂, 6-CH₃ | C₈H₁₀N₂O₃ | Ethyl, nitro, methyl |

| 6-Methyl-5-nitro-2-pyridinol | 5-NO₂, 6-CH₃, 2-OH | C₆H₆N₂O₃ | Nitro, methyl, hydroxyl |

Key Observations :

- The methoxy group at position 5 in the target compound distinguishes it from analogues like 3-methyl-5-nitro-2(1H)-pyridinone, which lacks oxygen-containing substituents .

- Substitution of the hydroxyl group in 6-methyl-5-nitro-2-pyridinol with a methoxy group reduces hydrogen-bonding capacity, which may influence solubility and intermolecular interactions .

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogues:

| Property | 5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one | 3-Methyl-5-nitro-2(1H)-pyridinone | 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.15 | 154.12 | 182.18 |

| Melting Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Likely polar aprotic solvents | Similar to target compound | Higher lipophilicity |

Notes:

Biological Activity

5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one, with the molecular formula , features a pyridine ring substituted with methoxy, methyl, and nitro groups. The synthesis typically involves the nitration of 5-methoxy-6-methylpyridin-2(1H)-one, followed by purification processes such as crystallization or chromatography to yield the final product.

Antimicrobial Properties

Research has indicated that derivatives of 3-nitropyridin-2(1H)-one exhibit significant antimicrobial activity. A study evaluating urease inhibitors demonstrated that certain derivatives, including those related to 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one, showed promising results against Helicobacter pylori, which relies on urease for survival in acidic environments. The most active compounds had IC50 values significantly lower than standard inhibitors like thiourea .

Cytotoxicity and Cell Proliferation Inhibition

In vitro studies using various cancer cell lines have revealed that 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one and its derivatives can induce cell death through mechanisms such as methuosis and microtubule disruption. For example, compounds similar to this one have shown IC50 values ranging from 2 to 3 µM against glioblastoma cells (U251), indicating potent anti-cancer activity .

The biological activity of 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one can be attributed to several mechanisms:

- Urease Inhibition : The compound's ability to inhibit urease is crucial for its antimicrobial effects against urease-dependent pathogens like H. pylori. The presence of electron-withdrawing groups enhances this inhibition .

- Induction of Methuosis : Certain derivatives have been shown to induce a unique form of cell death characterized by the formation of large vacuoles in cells, which is distinct from traditional apoptosis .

- Microtubule Disruption : Similar compounds have been observed to disrupt microtubule dynamics in cancer cells, leading to mitotic arrest and subsequent cell death .

Study on Urease Inhibition

A recent study synthesized various derivatives based on the structure of 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one and evaluated their urease inhibitory potential. The most effective inhibitors were identified with IC50 values as low as 2.0 µM, showcasing their potential as therapeutic agents against H. pylori infections .

Cytotoxicity Against Glioblastoma

Another study assessed the cytotoxic effects of similar compounds on glioblastoma cell lines. The results indicated that these compounds could significantly reduce cell viability at low concentrations (IC50 = 2–3 µM), suggesting their potential as anti-cancer agents .

Data Summary

| Activity | IC50 Value (µM) | Target |

|---|---|---|

| Urease Inhibition | 2.0 - 4.19 | Helicobacter pylori |

| Cytotoxicity (U251 Cells) | 2 - 3 | Glioblastoma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.